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Compound of Interest

2-Bromothiazol-4-amine
Compound Name: ]
hydrobromide

cat. No.: B1287721

An In-depth Technical Guide to 2-bromo-1,3-thiazol-4-amine

Introduction

2-bromo-1,3-thiazol-4-amine is a heterocyclic organic compound featuring a thiazole ring
substituted with a bromine atom and an amino group. This arrangement of functional groups
makes it a valuable and versatile building block in medicinal chemistry and materials science.
The thiazole core is a prominent scaffold in numerous pharmacologically active molecules, and
the presence of the amino group and the bromine atom provides two distinct points for
chemical modification. This document provides a comprehensive overview of the known
physical, chemical, and spectroscopic properties of 2-bromo-1,3-thiazol-4-amine, along with
relevant experimental protocols.

Physical and Chemical Properties

The fundamental properties of 2-bromo-1,3-thiazol-4-amine are summarized below. These
properties are crucial for its handling, storage, and application in synthetic chemistry.

Core Properties
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Property Value Source
IUPAC Name 2-bromo-1,3-thiazol-4-amine [1]

CAS Number 41731-33-3 [1][2]
Molecular Formula Cs3HsBrN2S [11[2]
Molecular Weight 179.04 g/mol [1][2]
Appearance Light yellow to brown solid [3]

Keep in dark place, inert
Storage [2]
atmosphere, 2-8°C

Computed Properties

Property Value Source
Monoisotopic Mass 177.92003 Da [1]
Topological Polar Surface Area  67.2 A2 [1]
Hydrogen Bond Donor Count 1 [1]
(H:Z(l:lj:;gen Bond Acceptor 16 o
Rotatable Bond Count 0 [1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 2-bromo-1,3-
thiazol-4-amine. While specific spectra for this exact isomer are not readily available in the
provided search results, typical spectral characteristics for aminothiazole derivatives can be
inferred.

¢ IH NMR: The proton on the thiazole ring would likely appear as a singlet. The chemical shift
of the -NHz protons can vary (~0.5-5.0 ppm) and may appear as a broad signal due to
hydrogen bonding and exchange.[4] The addition of DO would cause the -NH: signal to
disappear, confirming its presence.[4]
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e 13C NMR: Carbons directly attached to the nitrogen atom typically resonate in the 10-65 ppm
region.[4] The carbon atoms of the thiazole ring will have distinct chemical shifts influenced
by the bromine, nitrogen, and sulfur atoms.

» IR Spectroscopy: Primary amines like 2-bromo-1,3-thiazol-4-amine are expected to show
two N-H stretching bands in the region of 3400-3500 cm~! due to asymmetric and symmetric
vibrations.[4] A strong NH2z scissoring absorption is also expected between 1550-1650 cm~1.

[4]

o Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the
molecular ion peak due to the presence of one bromine atom (7°Br and 8Br in approximately
a 1:1 ratio).

Chemical Reactivity and Synthesis

The reactivity of 2-bromo-1,3-thiazol-4-amine is dominated by the nucleophilic amino group and
the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions.

Reactivity Profile

The primary reactive sites of 2-bromo-1,3-thiazol-4-amine allow for a range of chemical
transformations, making it a versatile intermediate for creating more complex molecules. The
amino group can undergo acylation, alkylation, and diazotization reactions. The bromo-
substituent is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds
via cross-coupling reactions, such as the Suzuki reaction.[5]

Caption: Chemical reactivity map for 2-bromo-1,3-thiazol-4-amine.

Experimental Protocols

4.2.1 General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most common and direct method for preparing aminothiazole
derivatives.[6] It involves the condensation of an a-haloketone with a thiourea. For 2-amino-4-
substituted thiazoles, this typically involves reacting a substituted phenacyl bromide with
thiourea.

Protocol:
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Reaction Setup: Dissolve the appropriate a-halocarbonyl precursor and thiourea (1.2
equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

Reaction Execution: Stir the mixture at room temperature or under reflux. The reaction
progress can be monitored by Thin Layer Chromatography (TLC).[6] These reactions are
often rapid, completing within minutes to a few hours.[6]

Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected
by filtration. Otherwise, the solvent is removed under reduced pressure.

Purification: The crude product is then purified. This can be achieved by recrystallization
from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel

to yield the pure aminothiazole product.[6][7]
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Caption: General workflow for Hantzsch aminothiazole synthesis.
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Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-1,3-thiazol-4-amine is not detailed in the
search results, data for closely related brominated aminothiazole and aminothiadiazole
compounds indicate that it should be handled with care.

o Hazard Classification: Analogous compounds are classified as harmful if swallowed, in
contact with skin, or if inhaled.[8][9] They are also known to cause serious eye irritation and
skin irritation.[8][9][10]

 Precautionary Measures:

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection,
and face protection.[3][10]

o Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or
spray.[8][9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat,
drink, or smoke when using this product.[8]

o First Aid (General):
» If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[8][10]
= |f on Skin: Wash with plenty of soap and water.[8][10]

» [f in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[8][10]

» |f Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if
you feel unwell.[10]

Applications in Research and Development

2-aminothiazole derivatives are of significant interest in drug discovery. They are known to be
ligands for various biological targets, including estrogen receptors and adenosine receptors.[6]
The core structure is found in drugs with a wide range of activities, including antimicrobial,
antiretroviral, and anticancer properties.[11] The ability to functionalize 2-bromo-1,3-thiazol-4-
amine at both the amino and bromo positions makes it a key intermediate for generating
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libraries of novel compounds for biological screening. For example, the synthesis of N-(5-(4-
fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a potent inhibitor of KPNB1 with
anticancer activity, utilizes a 2-aminothiazole scaffold that undergoes a Suzuki reaction.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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